molecular formula C8H8F2 B12821267 1,5-Difluoro-2,3-dimethylbenzene

1,5-Difluoro-2,3-dimethylbenzene

Cat. No.: B12821267
M. Wt: 142.15 g/mol
InChI Key: XWDHLLLKZXBOJV-UHFFFAOYSA-N
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Description

This structural arrangement confers unique physicochemical properties, such as moderate polarity and steric hindrance, making it valuable in pharmaceutical and agrochemical synthesis. The compound’s fluorine atoms enhance electron-withdrawing effects, influencing reactivity and solubility, while methyl groups contribute to hydrophobic interactions.

Properties

IUPAC Name

1,5-difluoro-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHLLLKZXBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Difluoro-2,3-dimethylbenzene can be synthesized through various methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the fluorination of 2,3-dimethylbenzene using a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like Selectfluor. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1,5-difluoro-2,3-dimethylbenzene may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or alkyl groups replace one of the hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound susceptible to NAS reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.

    Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), and alkylating agents (RCl/AlCl3). The reactions are typically carried out under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents such as sodium amide (NaNH2) or thiols (RSH) are used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are employed.

Major Products Formed

    EAS Reactions: Products include halogenated, nitrated, or alkylated derivatives of 1,5-difluoro-2,3-dimethylbenzene.

    NAS Reactions: Products include substituted derivatives where fluorine atoms are replaced by nucleophiles.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

1,5-Difluoro-2,3-dimethylbenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials such as polymers and liquid crystals, where its unique electronic properties are beneficial.

    Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated drug candidates with improved metabolic stability and bioavailability.

    Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on the biological activity of aromatic compounds.

Mechanism of Action

The mechanism of action of 1,5-difluoro-2,3-dimethylbenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain types of chemical reactions. The fluorine atoms can also affect the compound’s interaction with biological targets, such as enzymes or receptors, by altering its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Fluorine

1,4-Difluoro-2,3-dimethylbenzene

  • Structure : Fluorine at 1- and 4-positions (vs. 1,5-positions in the target compound).
  • Market reports indicate its use in specialty chemicals, with global production projected to grow at a CAGR of 4.5% (2020–2025) .
  • Applications : Preferred in materials science due to balanced dipole moments, whereas the 1,5-isomer may exhibit higher steric hindrance for receptor binding.

Data Table 1: Comparison of Structural Isomers

Property 1,5-Difluoro-2,3-dimethylbenzene 1,4-Difluoro-2,3-dimethylbenzene
Molecular Symmetry Lower Higher
Dipole Moment Higher (asymmetric fluorine) Moderate
Market Applications Pharma intermediates Materials science

Halogen-Substituted Analogs

2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7)

  • Pharmacology : Lacks GABAA receptor efficacy due to low water solubility (0.10 mmol/L). Bromine’s larger atomic radius reduces solubility compared to fluorine analogs .
  • Thermal Stability : Stochastic simulations show bromo/chloro derivatives (e.g., 5-bromo-2-chloro-1,3-dimethylbenzene) exhibit conformational flexibility at >500 K, whereas fluoro analogs likely have higher thermal stability due to stronger C-F bonds .

2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9)

  • Pharmacology : Activates GABAA receptors with water solubility of 0.46 mmol/L, surpassing the 0.10–0.46 mmol/L cutoff for receptor modulation . The 1,5-difluoro analog may exhibit enhanced receptor affinity due to dual fluorine substitution.

Data Table 2: Halogen-Substituted Derivatives

Compound Solubility (mmol/L) GABAA Activity Molecular Weight (g/mol)
1,5-Difluoro-2,3-dimethylbenzene Not reported Predicted high ~156.1
2-Fluoro-1,3-dimethylbenzene 0.46 Yes 140.16
2-Bromo-1,3-dimethylbenzene 0.10 No 199.07

Functional Group Variations

Nitro-Substituted Analogs (e.g., 1,5-Difluoro-2,4-dinitrobenzene)

  • Reactivity : Nitro groups enhance electrophilicity, enabling nucleophilic aromatic substitution reactions critical for benzimidazole synthesis . In contrast, methyl groups in 1,5-difluoro-2,3-dimethylbenzene may direct reactions toward Friedel-Crafts alkylation.
  • Solubility : Nitro derivatives are less water-soluble due to increased hydrophobicity.

Amino-Substituted Analogs (e.g., 2,3-Dimethylbenzene-1,4-diamine)

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